5-((Dimethylamino)methyl)thiophene-2-carboxylic acid
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Overview
Description
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a dimethylaminomethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a dimethylaminomethyl group, leading to variations in reactivity and applications.
5-(Hydroxymethyl)thiophene-2-carboxylic acid:
Uniqueness
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylaminomethyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
83237-28-9 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) |
InChI Key |
MRIADWLEOQOBHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
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